Cas no 5622-36-6 (methyl 2-(quinolin-6-yl)acetate)
methyl 2-(quinolin-6-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(quinolin-6-yl)acetate
- 6-Quinolineacetic acid methyl ester
- methyl 2-quinolin-6-ylacetate
- Methyl 6-Quinolineacetate
- Quinolin-6-ylacetic acid methyl ester
- 6-Quinolineacetic acid, methyl ester
- METHYL6-QUINOLINEACETATE
- PubChem22717
- methyl-2-(quinolin-6-yl)acetate
- PCUOFKCRVNHDEB-UHFFFAOYSA-N
- 6-Quinolineacetic acid,methyl ester
- RW3866
- TRA0043246
- SY003560
- AX8139276
- AB1001655
- A
- SB72082
- 5622-36-6
- A22544
- DTXSID20363806
- MFCD04038669
- FT-0688727
- QUINOLIN-6-YL-ACETIC ACID METHYL ESTER
- AMY20570
- AKOS015897235
- 1,2,2a,3,4,6,7,8-Octahydrocyclopenta[cd]pyren-4-ol
- CS-0019231
- Methyl 6-quinolineacetate; Quinolin-6-ylacetic acid methyl ester
- DS-14095
- SCHEMBL359850
- DB-024437
- methyl 2-(quinolin-6-yl)acetate
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- MDL: MFCD04038669
- Inchi: 1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3
- InChI Key: PCUOFKCRVNHDEB-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC2C(=CC=CN=2)C=1)=O
Computed Properties
- Exact Mass: 201.07900
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.2
Experimental Properties
- Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 327.8℃ at 760 mmHg
- Flash Point: 292.6℃
- Refractive Index: 1.5798 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.83 g/l) (25 º C),
- PSA: 39.19000
- LogP: 1.95030
methyl 2-(quinolin-6-yl)acetate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-(quinolin-6-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A221429-100mg |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 100mg |
$16.0 | 2025-04-18 | |
| Ambeed | A221429-250mg |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 250mg |
$20.0 | 2025-04-18 | |
| Ambeed | A221429-1g |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 1g |
$39.0 | 2025-04-18 | |
| Ambeed | A221429-5g |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 5g |
$98.0 | 2025-04-18 | |
| Ambeed | A221429-10g |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 10g |
$175.0 | 2025-04-18 | |
| Ambeed | A221429-25g |
Methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 25g |
$430.0 | 2025-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU577-200mg |
methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 200mg |
129.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU577-50mg |
methyl 2-(quinolin-6-yl)acetate |
5622-36-6 | 98% | 50mg |
76.0CNY | 2021-07-12 | |
| TRC | M320988-250mg |
Methyl 2-(Quinolin-6-yl)acetate |
5622-36-6 | 250mg |
$87.00 | 2023-05-17 | ||
| TRC | M320988-500mg |
Methyl 2-(Quinolin-6-yl)acetate |
5622-36-6 | 500mg |
$138.00 | 2023-05-17 |
methyl 2-(quinolin-6-yl)acetate Suppliers
methyl 2-(quinolin-6-yl)acetate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on methyl 2-(quinolin-6-yl)acetate
Methyl 2-(Quinolin-6-yl)acetate (CAS No. 5622-36-6): An Overview of Its Structure, Synthesis, and Applications
Methyl 2-(quinolin-6-yl)acetate (CAS No. 5622-36-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The chemical structure of methyl 2-(quinolin-6-yl)acetate consists of a quinoline ring attached to an acetate ester via a methylene bridge. The quinoline moiety is a key feature that contributes to its biological properties, as quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer effects.
Recent studies have highlighted the potential of methyl 2-(quinolin-6-yl)acetate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound serves as an effective intermediate in the synthesis of quinoline-based antimalarials. The researchers demonstrated that the ester functionality can be readily modified to introduce various functional groups, enhancing the compound's solubility and bioavailability.
In addition to its role in antimalarial drug development, methyl 2-(quinolin-6-yl)acetate has shown promise in the treatment of bacterial infections. A study conducted by a team of researchers at the University of California found that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique structure of the quinoline ring allows for the design of molecules with enhanced selectivity and reduced toxicity.
The synthesis of methyl 2-(quinolin-6-yl)acetate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 6-bromomethylquinoline with methanol in the presence of a base. This method provides high yields and is scalable for industrial production. Another synthetic route involves the coupling of 6-methylquinoline with methyl bromoacetate using palladium-catalyzed cross-coupling reactions. This method offers excellent regioselectivity and functional group tolerance.
Beyond its applications in pharmaceuticals, methyl 2-(quinolin-6-yl)acetate is also used as an intermediate in the synthesis of agrochemicals and dyes. Its versatility as a building block makes it an attractive choice for chemists working on the development of new compounds with specific properties.
In conclusion, methyl 2-(quinolin-6-yl)acetate (CAS No. 5622-36-6) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological activities make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern chemistry.
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